molecular formula C6H5N3S B054774 4-(1H-pyrazol-1-yl)thiazole CAS No. 123464-70-0

4-(1H-pyrazol-1-yl)thiazole

Cat. No. B054774
M. Wt: 151.19 g/mol
InChI Key: PJUQIYFTAVZSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)thiazole is a heterocyclic compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

4-(1H-pyrazol-1-yl)thiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been found to possess anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)thiazole is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(1H-pyrazol-1-yl)thiazole vary depending on the specific biological activity being studied. However, studies have shown that it can modulate the expression of various cytokines and chemokines that are involved in inflammation. It has also been found to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to possess antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(1H-pyrazol-1-yl)thiazole in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess a variety of biological activities, making it a versatile compound for studying different diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 4-(1H-pyrazol-1-yl)thiazole. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its anti-cancer properties and potential use in the development of new cancer therapies. Additionally, further studies are needed to fully understand its mechanism of action and how it can be optimized for specific biological activities.

Synthesis Methods

The synthesis of 4-(1H-pyrazol-1-yl)thiazole is usually carried out through the reaction of 2-aminothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

CAS RN

123464-70-0

Product Name

4-(1H-pyrazol-1-yl)thiazole

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

4-pyrazol-1-yl-1,3-thiazole

InChI

InChI=1S/C6H5N3S/c1-2-8-9(3-1)6-4-10-5-7-6/h1-5H

InChI Key

PJUQIYFTAVZSKE-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=CSC=N2

Canonical SMILES

C1=CN(N=C1)C2=CSC=N2

synonyms

Thiazole, 4-(1H-pyrazol-1-yl)-

Origin of Product

United States

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